molecular formula C16H19N3O3 B2705254 N-(4-methoxyphenethyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1351586-17-8

N-(4-methoxyphenethyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No. B2705254
CAS RN: 1351586-17-8
M. Wt: 301.346
InChI Key: LWJGLHRDDVHGKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenethyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide, also known as MPA-Na, is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising tool for further research.

Scientific Research Applications

Synthesis and Biological Activities

The chemical structure of N-(4-methoxyphenethyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide indicates its potential as a precursor or analogue in the synthesis of various heterocyclic compounds with significant biological activities.

  • Anti-inflammatory and Analgesic Agents : The synthesis of novel compounds derived from visnaginone and khellinone, related to N-(4-methoxyphenethyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide, demonstrated analgesic and anti-inflammatory activities. These compounds were found to inhibit cyclooxygenase-1/2 (COX-1/2) and exhibited significant analgesic and anti-inflammatory effects, with some showing high COX-2 selectivity and comparable activity to sodium diclofenac, a standard drug (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Anticancer Activity : Research into 5-deaza analogues of aminopterin and folic acid, structurally related to N-(4-methoxyphenethyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide, has shown significant anticancer activity in vitro and in vivo, highlighting the potential of these compounds in cancer therapy (Su et al., 1986).

  • Antimicrobial Activity : A study on pyrimidinone and oxazinone derivatives fused with thiophene rings starting from 2-chloro-6-ethoxy-4-acetylpyridine demonstrated good antibacterial and antifungal activities, comparable to streptomycin and fusidic acid. This suggests potential antimicrobial applications for compounds within the same chemical family (Hossan et al., 2012).

  • Adenosine Receptor Antagonists : Methoxyaryl substitution on the N-(2,6-diarylpyrimidin-4-yl)acetamide scaffold, related to the structure of interest, resulted in compounds with excellent potency and selectivity as A3 adenosine receptor antagonists. This highlights the potential of these compounds in developing selective A3 adenosine receptor antagonists (Yaziji et al., 2013).

  • Anticonvulsant Agents : Synthesis and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents reveal moderate activity, suggesting the potential of structurally related compounds in epilepsy treatment (Severina et al., 2020).

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-(5-methyl-6-oxopyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-12-9-17-11-19(16(12)21)10-15(20)18-8-7-13-3-5-14(22-2)6-4-13/h3-6,9,11H,7-8,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJGLHRDDVHGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN(C1=O)CC(=O)NCCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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